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  • Product: 1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole
  • CAS: 1019105-78-2

Core Science & Biosynthesis

Foundational

1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole safety data sheet and toxicity profile

An In-depth Technical Guide to the Safety and Toxicity Profile of 1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive public toxicity data has been identif...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safety and Toxicity Profile of 1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive public toxicity data has been identified for 1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole. This guide has been constructed by a Senior Application Scientist to provide a robust, inferred safety and toxicity profile based on a "read-across" analysis of its constituent structural motifs. The recommendations herein are based on a conservative assessment of potential hazards and should be treated as preliminary guidance pending formal toxicological evaluation.

Introduction: A Structural Approach to Safety Assessment

1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole is a novel chemical entity for which empirical safety and toxicity data are not publicly available. In the absence of direct evidence, a prudent and scientifically rigorous approach to hazard assessment involves deconstructing the molecule into its core functional components and evaluating the known toxicological profiles of each. This methodology, known as a read-across analysis, allows us to anticipate potential hazards and formulate appropriate safety protocols.

This guide will dissect the molecule into three primary structural alerts:

  • The Substituted Pyrazole Core: A heterocyclic scaffold known for a wide range of bioactive properties.

  • The Piperidine Moiety: A saturated heterocycle with well-documented hazardous properties.

  • The Sulfonyl Linker: A functional group common in pharmaceuticals that can be associated with specific toxicities.

By synthesizing the known risks of these components, we can construct a conservative and actionable safety profile to guide researchers and drug development professionals in the safe handling, storage, and evaluation of this compound.

G cluster_moieties Structural Moieties for Read-Across Analysis Compound 1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole Pyrazole Substituted Pyrazole Core (3,5-dimethyl, 1-acetyl) Compound->Pyrazole Potential for: - Oral Toxicity - Skin/Eye Irritation - Hepatotoxicity Piperidine Piperidine Moiety Compound->Piperidine Potential for: - Corrosivity (Skin/Eye Burns) - Flammability - Acute Toxicity (Inhalation/Dermal) Sulfonyl Sulfonyl Linker (-SO2-) Compound->Sulfonyl Potential for: - Hypersensitivity Reactions

Caption: Structural deconstruction for read-across hazard assessment.

Section 1: Hypothetical Physicochemical Properties

While empirical data is unavailable, the following properties can be reasonably estimated for preliminary assessment.

PropertyHypothetical ValueRationale
Molecular Formula C₁₂H₁₉N₃O₃SBased on chemical structure.
Molecular Weight 285.36 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for small organic molecules of this class.
Solubility Likely soluble in organic solvents (DMSO, DMF, alcohols); limited solubility in water.Common for acetylated, multi-ring organic compounds.

Section 2: Inferred Hazard Identification and Classification

This section synthesizes the toxicological data from the constituent moieties to predict the overall hazard profile.

Analysis of the Pyrazole Core

The pyrazole ring is a common feature in many pharmaceuticals and bioactive molecules.[1][2][3] While many pyrazole derivatives are safe, the core itself and its simple derivatives are not without hazards. 3,5-Dimethylpyrazole, a closely related analogue, is classified as harmful if swallowed, causes skin and eye irritation, and may cause damage to organs (specifically the liver) through prolonged or repeated exposure.[4][5][6][7]

  • Acute Oral Toxicity: Pyrazole itself and derivatives like 3,5-dimethylpyrazole are known to be harmful if ingested.[6][8]

  • Skin and Eye Irritation: Direct contact is likely to cause irritation.[4][6][8]

  • Organ-Specific Toxicity: There is evidence suggesting that some pyrazole compounds may target the liver.

Analysis of the Piperidine Moiety

Piperidine is a well-characterized and hazardous substance.[9][10][11][12][13] Its presence in the structure, even as a substituent, is a significant safety concern.

  • Corrosivity: Piperidine is severely corrosive and can cause severe skin burns and eye damage upon contact.[9][10][12][13]

  • Acute Toxicity: It is toxic by inhalation and in contact with skin.[11][12] Vapors can cause respiratory irritation.[9][10]

  • Flammability: Piperidine is a highly flammable liquid.[10][11] While the target compound is predicted to be a solid, this underlying property of the piperidine moiety suggests caution around ignition sources.

Analysis of the Sulfonyl Group

The sulfonamide group (-SO₂NH-) and related sulfonyl structures are present in many therapeutic agents. The primary toxicological concern associated with this functional group is hypersensitivity.[14][15] While many individuals tolerate sulfonamide-containing drugs well, they have the potential to cause allergic reactions, which can be severe in susceptible individuals.[14] Non-allergic adverse effects can include gastrointestinal and respiratory issues.[16]

Synthesized Hazard Profile

Based on the read-across analysis, 1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole should be handled as a substance with a significant hazard potential until proven otherwise. The corrosive and acutely toxic nature of the piperidine moiety is the most immediate concern.

Globally Harmonized System (GHS) Classification (Inferred):

  • Pictograms:

    • Corrosion (for potential skin/eye burns)

    • Skull and Crossbones (for potential acute toxicity)

    • Health Hazard (for potential organ toxicity)

    • Exclamation Mark (for skin/eye irritation and oral toxicity)

  • Signal Word: Danger

  • Inferred Hazard Statements:

    • H302: Harmful if swallowed.

    • H311 + H331: Toxic in contact with skin or if inhaled.

    • H314: Causes severe skin burns and eye damage.

    • H373: May cause damage to organs (liver) through prolonged or repeated exposure.

Section 3: Recommended Safety, Handling, and Storage Protocols

Given the inferred hazard profile, stringent safety measures are required.

  • Engineering Controls: All work should be conducted in a certified chemical fume hood to prevent inhalation of dust or potential vapors.[10][11] Ensure that an eyewash station and safety shower are immediately accessible.[7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[5]

    • Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile, neoprene). Ensure full skin coverage. Change gloves immediately if contamination occurs.[7]

    • Respiratory Protection: Not typically required if work is performed within a fume hood. If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.

  • Handling: Avoid creating dust.[7] Use non-sparking tools. Ground all equipment when handling larger quantities to prevent static discharge.[11] Do not eat, drink, or smoke in the laboratory.[5]

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[5] Store away from strong oxidizing agents and incompatible materials.[7] Keep in a locked cabinet or secure area.[5]

Section 4: Emergency and First-Aid Procedures

These procedures are based on the potential for corrosivity and acute toxicity.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][7] Seek immediate medical attention.

  • In Case of Skin Contact: Immediately remove all contaminated clothing.[12] Flush skin with plenty of water for at least 15 minutes.[4] Seek immediate medical attention due to the potential for chemical burns and dermal toxicity.

  • If Inhaled: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, administer oxygen.[17] Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting.[4][12] Rinse mouth with water.[5] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Fire-Fighting Measures: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4][17] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

  • Accidental Release Measures: Evacuate the area. Wear appropriate PPE.[5] Sweep up the solid material, avoiding dust generation, and place it in a suitable, sealed container for disposal.[7]

Section 5: Proposed Toxicological Evaluation Strategy

To establish a definitive safety profile for this novel compound, a structured, tiered approach to toxicological testing is essential. This strategy progresses from rapid in vitro screens to more complex in vivo studies, in alignment with international guidelines.

G cluster_invitro Tier 1: In Vitro Toxicity Screening cluster_invivo Tier 2: In Vivo Acute Toxicity (Rodent Model) cluster_repeat Tier 3: Repeat-Dose & Advanced Studies Start Novel Compound: 1-Acetyl-3,5-dimethyl-4- (piperidylsulfonyl)pyrazole Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Assess general cell death Start->Cytotoxicity Genotoxicity Genotoxicity Assays (e.g., Ames Test, Micronucleus) Assess mutagenic potential Start->Genotoxicity OrganoTox Organ-Specific Toxicity (e.g., HepG2 for Liver) Assess specific organ effects Start->OrganoTox Decision1 Are In Vitro Results Negative or Within Acceptable Limits? Cytotoxicity->Decision1 Genotoxicity->Decision1 OrganoTox->Decision1 AcuteOral Acute Oral Toxicity (OECD 420, 423, or 425) Determine LD50 and signs of toxicity Decision1->AcuteOral Yes Stop STOP or Redesign Compound Decision1->Stop No AcuteDermal Acute Dermal & Skin Corrosion (OECD 402 & 404) Assess dermal toxicity and corrosivity AcuteOral->AcuteDermal Decision2 Is Acute Toxicity Profile Acceptable for Intended Application? AcuteDermal->Decision2 RepeatDose Repeat-Dose Toxicity (28-day) (OECD 407) Identify target organs Decision2->RepeatDose Yes Decision2->Stop No Advanced Further Studies as Needed (e.g., Developmental, Carcinogenicity) RepeatDose->Advanced Proceed Proceed to Further Pre-clinical Development Advanced->Proceed

Caption: A tiered workflow for toxicological evaluation.

Tier 1: In Vitro Screening Protocols

The initial phase focuses on cell-based assays to rapidly screen for major toxic liabilities.[18][19]

  • Protocol 1: Cytotoxicity Assessment

    • Objective: To determine the concentration at which the compound causes cell death.

    • Method: Use a cell viability assay such as the MTT or LDH release assay.

    • Procedure: Plate a relevant cell line (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) in a 96-well plate. Treat cells with a serial dilution of the compound for 24-48 hours. Measure cell viability according to the assay manufacturer's protocol.

    • Endpoint: Calculate the IC₅₀ (the concentration that inhibits 50% of cell viability).

  • Protocol 2: Genotoxicity Assessment (Bacterial Reverse Mutation Assay - Ames Test)

    • Objective: To assess the mutagenic potential of the compound.

    • Method: Follow OECD Guideline 471.

    • Procedure: Use various strains of Salmonella typhimurium with and without metabolic activation (S9 fraction). Expose the bacteria to a range of concentrations of the test compound.

    • Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control.

Tier 2: In Vivo Acute Toxicity Studies

If in vitro results are favorable, limited in vivo studies are warranted to understand systemic effects, following internationally recognized guidelines to minimize animal use.[20][21]

  • Protocol 3: Acute Oral Toxicity - Fixed Dose Procedure

    • Objective: To identify a dose range causing evident toxicity but avoiding mortality as an endpoint.

    • Method: Follow OECD Guideline 420.[21]

    • Procedure: Use a small number of animals (typically female rats). Dose sequentially at fixed dose levels (5, 50, 300, 2000 mg/kg). The starting dose is chosen based on available information (in this case, 300 mg/kg would be a conservative start).[21] Observe animals for at least 14 days for signs of toxicity.

    • Endpoint: Classification of the substance into a GHS category based on the observed toxic effects at a given dose.

Conclusion

While 1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole is a novel compound with an uncharacterized safety profile, a structured analysis of its chemical components provides a strong basis for a preliminary hazard assessment. The evidence strongly suggests that this compound should be handled with extreme caution, as if it were corrosive, acutely toxic, and a potential organ toxicant. The experimental protocols outlined in this guide provide a clear and ethical path forward for researchers to definitively establish its toxicological profile, ensuring both laboratory safety and the responsible development of new chemical entities.

References

  • ChemSafetyPro. (2016, January 6). GHS Safety Data Sheet. Retrieved from [Link]

  • Kamel, M. (2015). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Acta Chimica Slovenica, 62(1), 136-151.
  • DuraLabel. (2018, October 2). Understanding Safety Data Sheets: Do You Know What's in the Chemicals You Handle? Retrieved from [Link]

  • 3,5-Dimethylpyrazole - Material Safety D
  • National Research Council (US) Committee on Acute Exposure Guideline Levels. (2010). Piperidine. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 9.
  • U.S. Environmental Protection Agency. (2015, December 1). Hazard Communication Standard for Chemical Labels and Safety Data Sheets in GHS Format. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperidine. Retrieved from [Link]

  • Fisher Scientific. (2023, March 16).
  • DuraLabel Resources. (2026, March 11). Sections of an SDS and What Each Part Includes. Retrieved from [Link]

  • Carl ROTH. (2025, March 31).
  • InfinixBio. (2026, March 3). Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. Retrieved from [Link]

  • Simple But Needed. (2024, December 19). What are the key sections of a Safety Data Sheet. Retrieved from [Link]

  • PENTA. (2024, May 7).
  • O'Hare, S., & Atterwill, C. K. (Eds.). (1995). In Vitro Toxicity Testing Protocols. Humana Press.
  • TCI Chemicals. (2025, June 26).
  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved from [Link]

  • Ravula, P., et al. (2022). Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. Journal of the Iranian Chemical Society, 19(1), 1-18.
  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • Oxford University Press. (2013). 1.3 In vitro and in vivo testing of new compounds. In Oxford Specialist Handbooks.
  • OECD. (2001, December 17). OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity - Fixed Dose Procedure.
  • Organisation for Economic Co-operation and Development. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • Fisher Scientific. (2014, October 10).
  • Florentino, I. F., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 654370.
  • de Oliveira, R. S., et al. (2015). Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. Chemical & Pharmaceutical Bulletin, 63(1), 51-58.
  • Eskes, C., & Zuang, V. (Eds.). (2011). In vitro Toxicity Testing in the Twenty-First Century.
  • Biobide. (n.d.). OECD guidelines for Chronic Toxicity studies. Retrieved from [Link]

  • National Toxicology Program. (n.d.). OECD Test Guideline 425: Acute Oral Toxicity: Up-and-Down Procedure.
  • Kamel, M. (2026, March 1). Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives.
  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

  • Sultan, M. A. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research, 6(3), 439-455.
  • ResearchGate. (n.d.). The Chemistry of Sulphones and Sulphoxides.
  • ChemicalBook. (2025, June 28).
  • Britannica. (2026, January 29). Organosulfur compound - Sulfoxides, Sulfones, Polyvalent.
  • ResearchGate. (n.d.). The sulfonamide group as a structural alert: A distorted story?
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Sources

Exploratory

A Technical Guide to the Preliminary Screening of 1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole Derivatives

This document provides a comprehensive, technically-grounded framework for the initial biological evaluation of a novel class of compounds: 1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole derivatives. Designed for re...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, technically-grounded framework for the initial biological evaluation of a novel class of compounds: 1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole derivatives. Designed for researchers and drug development professionals, this guide moves beyond rote protocols to explain the scientific rationale behind the proposed screening cascade, ensuring a robust and logically sound preliminary assessment.

Introduction: The Therapeutic Potential of the Pyrazole Scaffold

Nitrogen-containing heterocyclic compounds are a cornerstone of modern medicinal chemistry, with the pyrazole ring being a particularly privileged structure.[1][2] Pyrazole derivatives are known to exhibit a vast array of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and antiviral activities.[2][3][4] The core pyrazole structure, a five-membered aromatic ring with two adjacent nitrogen atoms, serves as a versatile scaffold for synthetic modification, allowing for the fine-tuning of biological activity.[1][2][3]

The specific substitution pattern of the 1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole series presents a unique chemical space. The acetyl group at the N-1 position and the piperidylsulfonyl moiety at the C-4 position are key modulators of physicochemical properties, potentially influencing solubility, cell permeability, and target engagement. This guide outlines a strategic, multi-tiered approach to rapidly assess the cytotoxic profile and primary biological activities of this compound library, facilitating the early identification of promising "hit" compounds for further development.

The Preliminary Screening Cascade: A Strategy for Hit Identification

A successful preliminary screen is not merely a collection of assays, but a logical workflow designed to efficiently triage a compound library. The primary objectives are to eliminate broadly toxic compounds, identify initial biological activity, and generate sufficient data to inform subsequent structure-activity relationship (SAR) studies.[5] Our proposed cascade prioritizes cellular health assessment before proceeding to specific mechanistic or phenotypic assays.

This strategy ensures that any observed activity in secondary assays is not a mere artifact of cytotoxicity and allows for the determination of a non-toxic concentration window for further experiments.[6][7]

G cluster_0 Screening Workflow Compound_Library Compound Library (1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole Derivatives) Tier1 Tier 1: Cytotoxicity Profiling (Broad Spectrum Cell Line Panel) Compound_Library->Tier1 Initial Evaluation Tier2 Tier 2: Primary Activity Screening (Targeted & Phenotypic Assays) Tier1->Tier2 Filter: Low Cytotoxicity (e.g., IC50 > 20 µM) Hit_ID Hit Compound Identification (Potent & Non-Toxic Candidates) Tier2->Hit_ID Filter: Significant Activity (e.g., Kinase IC50 < 1 µM or MIC ≤ 16 µg/mL) SAR Structure-Activity Relationship (SAR) & Lead Optimization Hit_ID->SAR Advance for Further Study

Caption: High-level workflow for the preliminary screening cascade.

Tier 1: Foundational Cytotoxicity Profiling

The initial and most critical step in any screening campaign is to assess the general toxicity of the compounds.[6][7] This establishes a therapeutic window and flags compounds that cause non-specific cell death, which can confound the results of subsequent, more specific assays.[8] We will employ a Lactate Dehydrogenase (LDH) release assay, which measures the loss of plasma membrane integrity—a hallmark of necrosis or late-stage apoptosis.[8]

Experimental Protocol: LDH Cytotoxicity Assay

This protocol is a self-validating system, incorporating negative (vehicle) and positive (lysis buffer) controls to define the dynamic range of the assay for each experiment.

Rationale for Assay Choice: The LDH assay is a colorimetric method that quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage. It is a widely accepted, robust, and straightforward method for determining cytotoxicity in a high-throughput format.[8]

Materials:

  • Human cell lines (e.g., HEK293 for normal tissue, A549 for cancerous tissue)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Test compounds dissolved in DMSO (10 mM stock)

  • LDH Assay Kit (e.g., CyQUANT™ Cytotoxicity Assay Kit, Thermo Fisher Scientific)

  • 96-well flat-bottom cell culture plates

  • Positive control: 10X Lysis Buffer

  • Negative control: Vehicle (0.5% DMSO in medium)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Causality: Seeding at this density ensures cells are in a logarithmic growth phase and form a sub-confluent monolayer at the time of treatment.

  • Compound Preparation: Prepare serial dilutions of the pyrazole derivatives in complete medium. The final concentration of DMSO in the well should not exceed 0.5% to avoid solvent-induced toxicity. A typical concentration range for initial screening is 0.1 to 100 µM.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds, vehicle control, or no treatment.

  • Control Wells:

    • Maximum LDH Release: Add 10 µL of 10X Lysis Buffer to three wells containing untreated cells.

    • Spontaneous LDH Release: Add 10 µL of sterile water to three wells of untreated cells.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • Assay Procedure:

    • Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.

    • Add 50 µL of the LDH reaction mixture to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Measure the absorbance at 490 nm and 680 nm using a microplate reader. The 680 nm measurement serves as a background correction.

  • Data Analysis:

    • Calculate the corrected absorbance: (A₄₉₀ - A₆₈₀).

    • Calculate the percent cytotoxicity using the following formula: % Cytotoxicity = 100 * (Compound_Abs - Spontaneous_Release_Abs) / (Maximum_Release_Abs - Spontaneous_Release_Abs)

    • Plot the % cytotoxicity against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that causes 50% cell death).

Tier 2: Primary Biological Activity Screening

Compounds demonstrating low cytotoxicity (e.g., IC₅₀ > 20 µM) will advance to Tier 2 screening. Based on the extensive literature on pyrazole derivatives, two high-potential areas for biological activity are kinase inhibition and antimicrobial effects.[9][10][11][12]

Kinase Inhibition Screening

Many pyrazole-containing molecules function as ATP-competitive kinase inhibitors, making this a logical starting point for target-oriented screening.[13][14][15] We will perform a single-point screen against a representative panel of kinases implicated in cancer and inflammation, such as EGFR, BRAF, and p38α.[14]

Rationale for Assay Choice: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction. Its high sensitivity and broad applicability make it ideal for primary screening.[14]

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and ATP in the appropriate kinase buffer.

  • Compound Addition: Add the test compound at a fixed concentration (e.g., 10 µM). Include a known inhibitor as a positive control and a vehicle (DMSO) as a negative control.

  • Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. % Inhibition = 100 * (1 - (Test_Compound_RLU / Vehicle_Control_RLU))

    • Compounds showing significant inhibition (e.g., >50% at 10 µM) will be flagged for full IC₅₀ determination in a subsequent dose-response experiment.

Antimicrobial Screening

The pyrazole scaffold is also a well-known pharmacophore in antimicrobial agents.[10][11][12][16] A preliminary screen against a panel of clinically relevant bacteria and fungi is a cost-effective way to explore this potential.

Rationale for Assay Choice: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17] It is a quantitative assay that establishes the lowest concentration of a compound that prevents visible microbial growth.

Step-by-Step Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a final concentration of ~5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the broth medium, typically ranging from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add the standardized inoculum to each well.

  • Controls:

    • Positive Control: A known antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole).

    • Negative (Growth) Control: Inoculum with vehicle (DMSO) only.

    • Sterility Control: Broth medium only.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • Data Acquisition: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which there is no visible growth.

  • Data Analysis: The MIC value is reported directly in µg/mL.

Data Summary and Hit Prioritization

The data from all tiers of the preliminary screen should be consolidated for clear interpretation and comparison.

Table 1: Hypothetical Preliminary Screening Data for Pyrazole Derivatives

Compound IDCytotoxicity IC₅₀ (µM) vs. A549 cells% Kinase Inhibition @ 10 µM (p38α)Antibacterial MIC (µg/mL) vs. S. aureusAntifungal MIC (µg/mL) vs. C. albicansHit Priority
PZD-001> 1008.2%> 128> 128Low
PZD-00215.595.1%64128Low (Cytotoxic)
PZD-003 85.2 91.5% > 128 > 128 High (Kinase)
PZD-004> 10012.5%12832Medium (Antifungal)
PZD-005 > 100 5.5% 8 16 High (Antimicrobial)

Hit Prioritization Logic:

  • High Priority (Kinase): Compound PZD-003 is prioritized due to its potent inhibition of the target kinase combined with a low cytotoxicity profile (a selectivity index > 8).

  • High Priority (Antimicrobial): Compound PZD-005 is a strong candidate for its potent antibacterial activity and lack of cytotoxicity.

  • Low Priority (Cytotoxic): Compound PZD-002 is deprioritized because its potent kinase activity is likely due to general cytotoxicity.

  • Medium Priority: Compound PZD-004 shows moderate, selective antifungal activity and could be considered for optimization if other hits are not found.

G cluster_1 Hit Prioritization Logic Data Consolidated Data (Cytotoxicity, Kinase, Antimicrobial) Selectivity Calculate Selectivity Index (SI = Cytotoxicity IC50 / Activity IC50 or MIC) Data->Selectivity Potency Assess Potency (Low IC50 or MIC) Data->Potency Hit Prioritized Hit Compound Selectivity->Hit High (e.g., SI > 10) NoHit Inactive / Toxic Compound Selectivity->NoHit Low (e.g., SI < 2) Potency->Hit High Potency->NoHit Low

Caption: Decision-making flowchart for hit prioritization.

Conclusion and Forward Path

This technical guide provides a robust, logical, and experimentally detailed framework for the preliminary screening of 1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole derivatives. By systematically evaluating cytotoxicity before proceeding to targeted and phenotypic assays, this cascade ensures the efficient and reliable identification of promising hit compounds. The protocols described are designed to be self-validating through the rigorous use of controls, upholding the principles of scientific integrity. The prioritized hits from this screen will serve as the foundation for more extensive studies, including dose-response analyses, mechanism of action studies, and initial structure-activity relationship mapping, paving the way for the development of novel therapeutic agents.

References

  • Vertex AI Search. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health.
  • RSC Publishing. (2016). Review: biologically active pyrazole derivatives.
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives.
  • Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review.
  • ResearchGate. (2024). (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
  • Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
  • PMC. (n.d.). Current status of pyrazole and its biological activities.
  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • MDPI. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate.
  • Letters in Drug Design & Discovery. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives.
  • MDPI. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles.
  • Virology Research Services. (2024). Understanding Cytotoxicity.
  • RSC Publishing. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study.
  • Bentham Science. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives.
  • PubMed. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives.
  • MDPI. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.
  • PMC. (n.d.). Screening for Novel Antimicrobials from Encoded Combinatorial Libraries by Using a Two-Dimensional Agar Format.
  • BioAscent. (n.d.). Compound Screening.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole

An Application Note for the Synthesis of 1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole Abstract This comprehensive guide provides a detailed, four-step synthesis protocol for the preparation of 1-Acetyl-3,5-dimethy...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole

Abstract

This comprehensive guide provides a detailed, four-step synthesis protocol for the preparation of 1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole, a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis pathway begins with the foundational Knorr condensation to form the pyrazole core, followed by electrophilic chlorosulfonation, nucleophilic sulfonamide formation, and concluding with N-acetylation. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the scientific rationale behind key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including the well-known COX-2 inhibitor, Celecoxib. The functionalization of the pyrazole ring at various positions allows for the fine-tuning of its pharmacological properties. This application note details the synthesis of a multi-functionalized pyrazole, 1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole, which incorporates a sulfonamide moiety—a critical pharmacophore known for its diverse biological activities. The protocol is designed to be robust and scalable, providing a clear pathway from simple starting materials to the complex target molecule.

Overall Synthesis Workflow

The synthesis is accomplished in four distinct stages, starting from readily available commercial reagents. Each intermediate is purified before proceeding to the next step to ensure the final product's high purity.

Synthesis_Workflow Start Acetylacetone + Hydrazine Hydrate Step1 Step 1: Pyrazole Formation (Knorr Condensation) Start->Step1 Int1 Intermediate 1: 3,5-Dimethylpyrazole Step1->Int1 Yield: ~95% Step2 Step 2: Chlorosulfonation Int1->Step2 Reagent: Chlorosulfonic Acid Int2 Intermediate 2: 3,5-Dimethyl-1H-pyrazole- 4-sulfonyl chloride Step2->Int2 Yield: ~90% Step3 Step 3: Sulfonamide Formation Int2->Step3 Reagent: Piperidine Int3 Intermediate 3: 3,5-Dimethyl-4-(piperidylsulfonyl)pyrazole Step3->Int3 Yield: High Step4 Step 4: N-Acetylation Int3->Step4 Reagent: Acetyl Chloride FinalProduct Final Product: 1-Acetyl-3,5-dimethyl-4- (piperidylsulfonyl)pyrazole Step4->FinalProduct Final Product

Figure 1: Overall four-step synthesis pathway for the target compound.

Experimental Protocols

PART 1: Synthesis of 3,5-Dimethylpyrazole (Intermediate 1)

This initial step employs the classic Knorr pyrazole synthesis, a reliable condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2]

Rationale: The reaction between the enol form of acetylacetone and hydrazine is a highly efficient and often quantitative method for forming the thermodynamically stable pyrazole ring.[3] Using hydrazine hydrate in an aqueous or alcoholic medium is a common and effective approach.[4] The reaction is typically exothermic, necessitating careful temperature control during the initial addition.

Materials:

  • Acetylacetone (2,4-pentanedione)

  • Hydrazine hydrate (85% solution)

  • Methanol

  • Deionized water

  • Diethyl ether

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add acetylacetone (25.0 g, 0.25 mol) dissolved in methanol (75 mL).

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add hydrazine hydrate (13.1 g, 0.26 mol, 1.05 eq) dropwise from the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 100 mL of cold deionized water and stir for 15 minutes. The product should precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with two portions of cold water (2x 30 mL), and dry under vacuum. The resulting 3,5-dimethylpyrazole is typically of high purity (yield >95%).[3]

PART 2: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride (Intermediate 2)

This step involves the electrophilic substitution of the pyrazole ring at the C4 position using chlorosulfonic acid. The C4 position is activated towards electrophilic attack due to the electron-donating nature of the two nitrogen atoms.

Rationale: Chlorosulfonic acid is a powerful electrophilic agent for introducing sulfonyl groups onto aromatic and heteroaromatic rings. The procedure is adapted from a published method for the sulfonylation of 3,5-dimethylpyrazole.[3] The addition of thionyl chloride at the end of the reaction helps to convert any remaining sulfonic acid to the desired sulfonyl chloride, thereby maximizing the yield.

Materials:

  • 3,5-Dimethylpyrazole (Intermediate 1)

  • Chlorosulfonic acid

  • Thionyl chloride

  • Chloroform

  • Crushed ice

Procedure:

  • Caution: This reaction must be performed in a well-ventilated fume hood as it involves corrosive and moisture-sensitive reagents. Equip a 500 mL three-neck flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Add chlorosulfonic acid (85.0 g, 0.73 mol) to 90 mL of chloroform and cool the solution to 0 °C in an ice-salt bath.

  • In a separate beaker, dissolve 3,5-dimethylpyrazole (25.0 g, 0.26 mol) in 75 mL of chloroform.

  • Slowly add the pyrazole solution to the stirred chlorosulfonic acid solution via the dropping funnel under a nitrogen atmosphere, maintaining the temperature at 0 °C.

  • Once the addition is complete, slowly raise the temperature of the reaction mixture to 60 °C and stir for 10 hours.

  • Add thionyl chloride (20.4 g, 0.17 mol) dropwise to the reaction mixture at 60 °C over 20 minutes and continue stirring for an additional 2 hours.[3]

  • Allow the reaction to cool to room temperature and then very carefully pour the mixture onto 500 g of crushed ice with vigorous stirring.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.

PART 3: Synthesis of 3,5-Dimethyl-4-(piperidylsulfonyl)pyrazole (Intermediate 3)

This stage involves a nucleophilic substitution reaction where piperidine displaces the chloride on the sulfonyl chloride group, forming a stable sulfonamide bond.

Rationale: The reaction between a sulfonyl chloride and a primary or secondary amine is a standard and highly efficient method for sulfonamide synthesis. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is used to quench the HCl generated during the reaction without competing with the piperidine nucleophile.[3] Dichloromethane is an excellent solvent for this transformation due to its inertness and ability to dissolve the reactants.

Materials:

  • 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride (Intermediate 2)

  • Piperidine

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (10.0 g, 51.4 mmol) in 100 mL of dichloromethane in a 250 mL round-bottom flask.

  • Add diisopropylethylamine (13.3 g, 102.8 mmol, 2.0 eq) to the solution.

  • Add piperidine (4.8 g, 56.5 mmol, 1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture for 16 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude material by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure 3,5-dimethyl-4-(piperidylsulfonyl)pyrazole.

PART 4: Synthesis of 1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole (Final Product)

The final step is the acylation of the pyrazole's N1 nitrogen atom.

Rationale: The N1 proton of the pyrazole ring is acidic and can be readily substituted. Acetylation using acetyl chloride in the presence of a base like pyridine is a standard and effective method.[5] Pyridine acts as both a base to deprotonate the pyrazole and as a catalyst.

Materials:

  • 3,5-Dimethyl-4-(piperidylsulfonyl)pyrazole (Intermediate 3)

  • Acetyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Dissolve 3,5-dimethyl-4-(piperidylsulfonyl)pyrazole (5.0 g, 19.6 mmol) in 50 mL of dichloromethane in a 100 mL round-bottom flask and cool to 0 °C in an ice bath.

  • Add pyridine (3.1 g, 39.2 mmol, 2.0 eq) to the solution.

  • Slowly add acetyl chloride (1.8 g, 23.5 mmol, 1.2 eq) dropwise, maintaining the temperature below 10 °C.

  • After addition, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Once the reaction is complete, wash the mixture with water (2 x 30 mL) and then with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the final product, 1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole.

Data Summary

StepReactantMolar Mass ( g/mol )AmountEquivalentsProductMolar Mass ( g/mol )Theoretical Yield (g)
1 Acetylacetone100.1225.0 g1.03,5-Dimethylpyrazole96.1324.0 g
2 3,5-Dimethylpyrazole96.1325.0 g1.03,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride194.6450.6 g
3 Pyrazole-4-sulfonyl chloride194.6410.0 g1.03,5-Dimethyl-4-(piperidylsulfonyl)pyrazole243.3412.5 g
4 Piperidylsulfonyl-pyrazole243.345.0 g1.01-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole285.385.9 g

Safety Precautions

  • General: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All procedures should be conducted in a well-ventilated chemical fume hood.

  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care, avoiding inhalation and skin contact.

  • Chlorosulfonic Acid & Thionyl Chloride: Extremely corrosive and react violently with water, releasing toxic gases (HCl, SO₂). Handle with extreme caution under an inert atmosphere and add to other reagents slowly and at low temperatures.

  • Pyridine: Flammable, harmful if swallowed or inhaled, and causes skin irritation. Use in a well-ventilated area.

References

  • Jadhav, S. D., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

  • Thakare, N. R., et al. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 3329-3332. Available at: [Link]

  • Wiley, R. H., & Hexner, P. E. (1951). 3,5-dimethylpyrazole. Organic Syntheses, 31, 43. Available at: [Link]

  • Küçükgüzel, Ş. G., et al. (2015). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 20(9), 16134-16153. Available at: [Link]

  • Scribd. (n.d.). Synthesis of 3 - 5-Dimethylpyrazole. Available at: [Link]

  • ResearchGate. (2014). Could anybody tell about synthesis of 3,5 dimethylpyrazole?. Available at: [Link]

  • YouTube. (2020). Synthesis of 3,5-Dimethylpyrazole. Available at: [Link]

  • MDPI. (2022). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Available at: [Link]

  • ResearchGate. (n.d.). 3,5-Dimethylpyrazole promoted sulfonation of acetic anhydride by H2SO4 to sulfoacetic acid and methanedisulfonic acid... Available at: [Link]

  • Scribd. (n.d.). Synthesis of 3,5-Dimethylpyrazole | PDF | Chemical Reactions | Aromaticity. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Resolving HPLC Peak Tailing for 1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole Analysis

Welcome to the technical support center. This guide provides an in-depth, structured approach to diagnosing and resolving High-Performance Liquid Chromatography (HPLC) peak tailing for the compound 1-Acetyl-3,5-dimethyl-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide provides an in-depth, structured approach to diagnosing and resolving High-Performance Liquid Chromatography (HPLC) peak tailing for the compound 1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole. As drug development professionals, achieving symmetric, Gaussian peaks is paramount for accurate quantification and method validation. This document moves beyond a simple checklist to explain the chemical principles behind peak asymmetry and provides a logical, field-tested workflow to restore the integrity of your chromatography.

Understanding Your Analyte: The Root of the Interaction

Before troubleshooting, it is crucial to understand the chemical nature of 1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole . Its structure contains a key functional group that is the primary driver of peak tailing in reversed-phase HPLC:

  • The Piperidyl Group: This saturated heterocyclic amine is basic. In typical reversed-phase mobile phases (pH 3-7), this group will be protonated, carrying a positive charge.

This basic character is the most common cause of peak tailing for this molecule. The issue arises from a secondary retention mechanism where the positively charged analyte interacts with negatively charged, deprotonated silanol groups (Si-O⁻) present on the surface of standard silica-based HPLC columns.[1][2][3] This interaction is stronger than the intended hydrophobic retention, causing a portion of the analyte molecules to lag behind the main peak, resulting in a tail.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

Peak tailing is an asymmetrical distortion where the latter half of the peak is broader than the front half.[4] It is quantitatively measured by the Tailing Factor (T) or Asymmetry Factor (As). A perfectly symmetrical Gaussian peak has a T value of 1.0. While many methods accept a tailing factor up to 1.5, values exceeding 1.2 often indicate an underlying issue that needs to be addressed.[1][5]

Q2: What is the most likely cause of peak tailing for my pyrazole compound?

The primary cause is the interaction between the basic piperidyl group on your analyte and acidic residual silanol groups on the silica-based column packing material.[1][2] This is a classic secondary interaction that disrupts the intended reversed-phase separation mechanism.

Q3: What is the first and simplest thing I should try to fix the tailing?

The most effective initial step is to adjust the mobile phase pH. Lowering the aqueous portion of your mobile phase to a pH between 2.5 and 3.0 will suppress the ionization of the silanol groups, minimizing the secondary interactions and dramatically improving peak shape.[2]

Q4: Can my sample concentration cause peak tailing?

Yes. Injecting too much sample can lead to mass overload, where the stationary phase becomes saturated, causing peak distortion that can manifest as tailing or fronting.[1][6] If you suspect this, try diluting your sample by a factor of 5 or 10 and reinjecting.

Systematic Troubleshooting Guide

This guide follows a logical progression from the most common and easily adjustable parameters (Mobile Phase) to more fundamental choices (Stationary Phase) and finally, system hardware.

Troubleshooting_Workflow start Peak Tailing Observed for 1-Acetyl-3,5-dimethyl-4- (piperidylsulfonyl)pyrazole mobile_phase Level 1: Mobile Phase Optimization start->mobile_phase ph_adjust Adjust Mobile Phase pH to 2.5 - 3.0 mobile_phase->ph_adjust Easiest First Step column_chem Level 2: Stationary Phase / Column end_capped Use High-Purity, End-Capped Type B Silica Column column_chem->end_capped hardware Level 3: System & Hardware extra_col Minimize Extra-Column Volume (Tubing, Fittings) hardware->extra_col ph_adjust->column_chem If tailing persists buffer_check Introduce/Optimize Buffer (10-25 mM) ph_adjust->buffer_check If pH drifts resolved Peak Shape Acceptable ph_adjust->resolved Problem Solved organic_mod Evaluate Organic Modifier (ACN vs. MeOH) buffer_check->organic_mod For selectivity buffer_check->resolved Problem Solved end_capped->hardware If tailing persists alt_phase Consider Alternative Stationary Phase (Polar-Embedded, Hybrid) end_capped->alt_phase If still tailing end_capped->resolved Problem Solved guard_col Check/Replace Guard Column alt_phase->guard_col If performance degrades alt_phase->resolved Problem Solved guard_col->resolved Problem Solved frit_check Check for Blocked Frit (Backflush or Replace Column) extra_col->frit_check extra_col->resolved Problem Solved solvent_effect Match Sample Solvent to Mobile Phase frit_check->solvent_effect frit_check->resolved Problem Solved solvent_effect->resolved Problem Solved

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Level 1: Mobile Phase Optimization — The First Line of Defense

Optimizing the mobile phase is the most powerful and least invasive tool for correcting peak tailing of basic compounds.

1. Adjusting Mobile Phase pH

  • The "Why": The surface of silica contains silanol groups (Si-OH). At a mid-range pH (above ~3.5), these groups deprotonate to become Si-O⁻, creating negatively charged sites that strongly attract the positively charged piperidyl group of your analyte via ion-exchange.[3][7] By lowering the mobile phase pH to below 3, you protonate the silanols (Si-OH), effectively neutralizing them and eliminating this unwanted secondary interaction.[1][2]

  • The "How": Add a small amount of an acid to the aqueous component of your mobile phase before mixing with the organic solvent.[8] Common choices include 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). For more precise control, use a phosphate buffer system.

2. Implementing an Appropriate Buffer

  • The "Why": A buffer resists changes in pH, ensuring that the pH at the column head remains constant even after injecting the sample, which might have a different pH.[4] This leads to more reproducible retention times and stable peak shapes. For reversed-phase applications, a buffer concentration of 10-50 mM is generally sufficient.[9][10]

  • The "How": Choose a buffer whose pKa is within +/- 1 pH unit of your target mobile phase pH. For a target pH of 2.5-3.0, a phosphate buffer is an excellent and common choice.[9][11]

Buffer SystempKa(s)Effective pH RangeUV CutoffComments
Phosphate (H₃PO₄/H₂PO₄⁻)2.15, 7.20, 12.151.1 - 3.1, 6.2 - 8.2~200 nmExcellent choice for low pH applications. Highly soluble in water/methanol.[9][11]
Formate (Formic Acid/Formate)3.752.8 - 4.8~210 nmVolatile and MS-compatible, but can provide poorer peak shape than TFA for some bases.[12]
Acetate (Acetic Acid/Acetate)4.763.8 - 5.8~210 nmCommon, but not suitable for the very low pH needed to suppress all silanol activity.[11]
Trifluoroacetic Acid (TFA)~0.5Not a true buffer~210 nmUsed as an ion-pairing agent at 0.05-0.1%. Very effective at improving peak shape for bases but can suppress MS signal and permanently modify columns.[13]

3. Choice of Organic Modifier

  • The "Why": While both acetonitrile (ACN) and methanol (MeOH) are common reversed-phase solvents, they can offer different selectivity. For some basic compounds, methanol may provide a better peak shape due to its ability to more effectively shield residual silanol groups. However, ACN often provides sharper peaks due to its lower viscosity.[14]

  • The "How": If you are using ACN and tailing persists after pH adjustment, try preparing a mobile phase with an equivalent solvent strength using methanol. (e.g., 40% ACN is roughly equivalent to 50% MeOH).[10]

Level 2: Stationary Phase & Column Selection

If mobile phase optimization does not fully resolve the issue, the problem may lie with the column itself.

Silanol_Interaction cluster_0 Silica Surface (pH > 4) cluster_1 Analyte silica Si-O⁻ analyte Analyte-NH⁺ silica->analyte Unwanted Ionic Interaction (Causes Tailing)

Caption: Unwanted interaction between the analyte and the column.

1. Use a Modern, High-Purity, End-Capped Column

  • The "Why": Older "Type A" silica columns have higher acidity and more metal contaminants, which worsen peak tailing for basic compounds.[2] Modern "Type B" silica is much higher in purity. Furthermore, a process called "end-capping" is used to chemically convert many of the accessible silanol groups into less polar groups, effectively shielding them from interaction with basic analytes.[1][4]

  • The "How": Ensure your method specifies a column packed with high-purity, end-capped Type B silica. If you are using an older column, replacing it with a modern equivalent is often a complete solution.

2. Consider Alternative Stationary Phases

  • The "Why": If tailing persists even on a good end-capped column, a stationary phase with additional mechanisms to shield silanols may be required.

    • Polar-Embedded Phases: These phases have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This creates a water-rich layer near the silica surface that helps to repel basic analytes from the underlying silanols.

    • Hybrid Silica Phases: These columns incorporate organic groups into the silica particle itself, not just bonded to the surface. This results in a lower overall silanol activity and provides excellent pH stability.[2]

  • The "How": Consult column selection guides from major manufacturers to find a polar-embedded or hybrid particle column with similar hydrophobicity to your current C18 or C8 column.

3. Check Your Guard Column

  • The "Why": A guard column is designed to protect the analytical column from contaminants.[5] Over time, it can accumulate strongly retained compounds that can create active sites and cause peak tailing.

  • The "How": A simple diagnostic test is to remove the guard column and run the analysis directly on the analytical column. If the peak shape improves, the guard column has failed and must be replaced.[15]

Level 3: System and Hardware Considerations

If both mobile phase and column have been optimized, the issue may be physical rather than chemical. These problems typically affect all peaks in the chromatogram, not just the basic analyte.[15]

1. Extra-Column Volume

  • The "Why": Peak broadening and tailing can be caused by excessive volume in the flow path outside of the column itself. This includes long or wide-diameter connection tubing, or poorly made fittings.[4]

  • The "How": Use tubing with a narrow internal diameter (e.g., 0.005" or 0.12 mm) and keep the length between the injector, column, and detector to an absolute minimum. Ensure all fittings are properly seated to avoid creating dead volumes.

2. Column Frit Blockage

  • The "Why": Particulate matter from the sample or mobile phase can clog the inlet frit of the column. This disrupts the flow of the sample onto the column bed, distorting the peak shape.[15]

  • The "How": As a last resort, you can try back-flushing the column (disconnect it from the detector and reverse the flow direction). If this does not work, the column may need to be replaced. Using in-line filters and ensuring samples are filtered can prevent this problem.

3. Sample Solvent Effects

  • The "Why": If your sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% ACN when the mobile phase is 30% ACN), it can cause peak distortion, including tailing or splitting.[16][17]

  • The "How": Whenever possible, dissolve and dilute your sample in the initial mobile phase composition. If a stronger solvent is required for solubility, keep the injection volume as small as possible.[6]

Detailed Experimental Protocols

Protocol 1: Mobile Phase Preparation with pH Control

  • Objective: To prepare 1 L of a 30:70 ACN:Water mobile phase buffered at pH 2.8.

  • Materials: HPLC-grade water, HPLC-grade acetonitrile, Potassium Phosphate Monobasic (KH₂PO₄), Phosphoric Acid (H₃PO₄).

  • Procedure: a. Prepare the Aqueous Buffer: Weigh out the appropriate amount of KH₂PO₄ for a 25 mM solution in 700 mL of HPLC-grade water and dissolve completely. b. pH Adjustment: Place a calibrated pH probe in the aqueous solution. Slowly add dilute phosphoric acid dropwise while stirring until the pH meter reads 2.8.[8] c. Final Mixing: In a 1 L container, combine the 700 mL of prepared aqueous buffer with 300 mL of acetonitrile. d. Degassing: Mix thoroughly and degas the final mobile phase using sonication or vacuum filtration (0.45 µm filter).[8]

Protocol 2: Robust Column Equilibration

  • Objective: To ensure the column is fully equilibrated with the new mobile phase to provide stable and reproducible results.

  • Procedure: a. Initial Flush: Flush the column with a 50:50 mixture of organic solvent and water to remove any storage solvents or previous buffers. b. Introduce New Mobile Phase: Set the pump flow rate to your method's starting condition (e.g., 1.0 mL/min). c. Equilibration Time: Pump at least 10-15 column volumes of the new mobile phase through the column. For a standard 4.6 x 150 mm column, this equates to approximately 20-30 minutes. d. Baseline Stability: Monitor the detector baseline. The column is equilibrated when the baseline is flat and free of drift. e. Test Injections: Perform several injections of your standard. Retention times should be consistent (RSD < 1%) before proceeding with the analysis sequence.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections. Retrieved from [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • McCalley, D. V. (2026, March 17). Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • Nishimura, Y., et al. (n.d.). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from [Link]

  • Dolan, J. W. (2020, November 11). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved from [Link]

  • PharmaCores. (2025, August 2). Your guide to select the buffer in HPLC development part 1. Retrieved from [Link]

  • Element Lab Solutions. (2019, June 4). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]

  • ThePharmaCoE. (2022, January 25). A Guide For Selection of Buffer for HPLC [Video]. YouTube. Retrieved from [Link]

  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]

  • Lab-Training. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution Mass Spectrometry Fragmentation Profiling of Pyrazole Sulfonamides: A Comparative Guide

As drug discovery and agrochemical development increasingly rely on highly functionalized heterocycles, the pyrazole sulfonamide scaffold has emerged as a privileged structure. This motif is foundational in the design of...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery and agrochemical development increasingly rely on highly functionalized heterocycles, the pyrazole sulfonamide scaffold has emerged as a privileged structure. This motif is foundational in the design of COX-2 inhibitors, carbonic anhydrase inhibitors[1], and advanced ALS-inhibiting herbicides[2]. Furthermore, the hybridization of pyrazole cores with sulfonamide moieties frequently yields compounds with potent multi-target kinase inhibition profiles[3].

However, the structural complexity of these molecules presents unique challenges for quantitative bioanalysis. This guide provides an in-depth mechanistic comparison of the LC-MS/MS performance of 1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole (Product A) against its non-acetylated structural analog, 3,5-dimethyl-4-(piperidylsulfonyl)pyrazole (Alternative B). By understanding the gas-phase thermodynamic causality behind their fragmentation, researchers can optimize Multiple Reaction Monitoring (MRM) methods for superior sensitivity and matrix interference rejection.

Mechanistic Fragmentation Analysis

The Causality of Ionization and Dissociation

In positive Electrospray Ionization (ESI+), the basic nitrogen atoms within both the pyrazole ring and the piperidine moiety act as primary protonation sites, yielding a robust [M+H]+ precursor ion at m/z 286.12 for Product A.

The strategic N-acetylation in Product A fundamentally alters its collision-induced dissociation (CID) kinetics compared to Alternative B. When subjected to CID, Product A undergoes a highly favorable, low-energy neutral loss of ketene (-42 Da) via a six-membered transition state. This "soft" fragmentation pathway concentrates the ion current into a single, highly stable product ion (m/z 244.11).

Conversely, Alternative B lacks this labile N-acetyl group. Its primary fragmentation requires higher collision energy to cleave the robust sulfonamide (S-N) bond, which scatters the ion beam into lower-mass fragments (e.g., the piperidine cation at m/z 86.10). These lower-mass fragments are notoriously susceptible to high background noise in biological matrices, drastically reducing the signal-to-noise (S/N) ratio.

Frag_Pathway Prec Precursor Ion [M+H]+ m/z 286.12 LossKetene [M+H - Ketene]+ m/z 244.11 Prec->LossKetene N-Acetyl Cleavage (-42 Da) LossPip [M+H - Piperidine]+ m/z 201.03 Prec->LossPip S-N Bond Cleavage (-85 Da) PipIon Piperidine Cation m/z 86.10 Prec->PipIon Charge Retention on Amine CoreIon Pyrazole Core m/z 95.06 LossKetene->CoreIon Loss of SO2-Piperidine (-149 Da)

Fig 1: ESI+ fragmentation logic tree for 1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole.

Comparative Performance Data

The thermodynamic preference for ketene loss in Product A translates directly into superior bioanalytical performance. The table below summarizes the quantitative MRM parameters optimized for both compounds.

ParameterProduct A (N-Acetylated)Alternative B (Non-Acetylated)
Formula C12​H19​N3​O3​S C10​H17​N3​O2​S
Precursor Ion ( [M+H]+ ) m/z 286.1m/z 244.1
Quantifier Transition 286.1 244.1244.1 86.1
Qualifier Transition 286.1 86.1244.1 95.1
Optimal Collision Energy (CE) 15 eV35 eV
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL2.0 ng/mL
Matrix Effect (Plasma) 92% ± 4% (Minimal suppression)78% ± 8% (Moderate suppression)

Key Insight: Product A achieves a 4-fold improvement in LLOQ. The low CE required for the 286.1 244.1 transition prevents the over-fragmentation of the molecule, preserving a high-mass product ion that easily escapes the low-mass chemical noise typical of precipitated plasma samples.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following step-by-step methodology incorporates built-in validation checkpoints (e.g., matrix effect calculations) to guarantee data integrity.

Phase 1: Analyte Tuning & Source Optimization
  • Preparation: Prepare a 100 ng/mL tuning solution of Product A in 50:50 Methanol:Water with 0.1% Formic Acid. Causality: Formic acid ensures complete protonation of the nitrogens, driving the equilibrium toward the [M+H]+ state for maximum ESI sensitivity.

  • Infusion: Introduce the sample via syringe pump at 10 µL/min directly into the ESI source.

  • Q1 Scan: Verify the presence of the m/z 286.1 precursor. Adjust the Declustering Potential (DP) to maximize this peak without inducing in-source fragmentation.

  • Product Ion Scan (CID): Ramp the Collision Energy (CE) from 5 to 50 eV using Argon as the collision gas. Identify the optimal CE (15 eV) that maximizes the m/z 244.1 fragment while maintaining ~10% of the precursor ion to ensure the transition is not saturated.

Phase 2: Chromatographic Separation
  • Column Selection: Use a sub-2 µm C18 UHPLC column (e.g., 50 x 2.1 mm). Causality: The lipophilic 3,5-dimethyl and piperidine groups require a non-polar stationary phase to ensure adequate retention, allowing early-eluting polar matrix components (salts, endogenous phospholipids) to wash out before analyte elution.

  • Gradient:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Run a linear gradient from 5% B to 95% B over 3 minutes at 0.4 mL/min.

Phase 3: Matrix Effect (ME) Validation
  • Post-Extraction Spike: Extract blank plasma via protein precipitation (1:3 ratio with cold Acetonitrile). Spike the supernatant with Product A to a final concentration of 10 ng/mL.

  • Neat Standard: Prepare a 10 ng/mL standard in neat solvent (initial mobile phase conditions).

  • Calculation: ME(%)=(PeakAreaMatrix​/PeakAreaSolvent​)×100 . An ME between 85-115% validates that the chosen MRM transition is free from significant ion suppression.

LCMS_Workflow A Sample Prep (Protein Precip.) B UHPLC Separation (C18 Column) A->B C ESI+ Ionization (Protonation) B->C D Q1 Selection (Precursor) C->D E CID Fragmentation (Collision Cell) D->E F Q3 Detection (Product Ions) E->F

Fig 2: Step-by-step LC-MS/MS bioanalytical workflow for pyrazole sulfonamides.

References

  • Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles: inhibition profile against a panel of human carbonic anhydrases. Taylor & Francis. Available at:[Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. Available at:[Link]

  • Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK. National Institutes of Health (PMC). Available at:[Link]

Sources

Comparative

Crystallographic Data Validation for 1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole: A Comparative Guide

Target Audience: Researchers, structural chemists, and drug development professionals. Introduction: The Structural Challenge 1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole ( C12​H19​N3​O3​S ) is a highly functional...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural chemists, and drug development professionals.

Introduction: The Structural Challenge

1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole ( C12​H19​N3​O3​S ) is a highly functionalized small molecule representing a critical pharmacophore in modern drug discovery. The presence of a rigid pyrazole core contrasted with a highly flexible piperidylsulfonyl moiety presents unique challenges during X-ray crystallographic analysis.

Specifically, the piperidine ring is prone to chair-to-chair inversion or pucker disorder within the crystal lattice, while the sulfonyl group frequently exhibits rotational disorder around the S−C or S−N bonds. If left unmodeled, these dynamic features trigger severe validation alerts (Level A or B) during the peer-review process. This guide objectively compares industry-standard crystallographic validation platforms and provides a self-validating experimental protocol for resolving complex structural alerts in sulfonyl-containing pyrazole derivatives.

Comparison of Crystallographic Validation Platforms

To ensure structural integrity, crystallographers rely on a suite of validation tools. While the International Union of Crystallography (IUCr) mandates the use of checkCIF for publication, the choice of the graphical user interface (GUI) and refinement engine dictates how efficiently a researcher can resolve flagged errors.

Table 1: Feature Comparison of Crystallographic Software Platforms

PlatformPrimary FunctionStrengthsWeaknessesBest For
PLATON / checkCIF Validation & AnalysisOfficial IUCr standard; exhaustive geometric, void, and symmetry checks .GUI is dated; cannot perform least-squares refinement directly.Final pre-publication validation and generating Validation Reply Forms (VRF).
Olex2 Integrated GUISeamless integration of SHELXT/SHELXL; excellent visualization of disorder .Steep learning curve for advanced command-line features.End-to-end structure solution, refinement, and publication rendering.
SHELXle Refinement GUIReal-time updating of the electron density map; excellent text editor for .ins files.Lacks the automated report generation and rendering found in Olex2.Complex disorder modeling requiring manual .ins file editing.

Causality in Experimental Choices: Why Do Alerts Occur?

As a Senior Application Scientist, it is critical to understand why validation software flags certain features rather than blindly applying constraints. In the structure of 1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole, the most common validation alerts arise from the S1−N3 bond connecting the sulfonyl group to the piperidine ring .

  • Hirshfeld Test Failures (PLAT201/PLAT213): This alert occurs when adjacent atoms have vastly different anisotropic displacement parameters (ADPs) along their chemical bond. Causality: The heavy sulfur atom is relatively rigid, while the nitrogen and subsequent carbon atoms of the piperidine ring undergo significant thermal libration.

  • Large Ueq​ Values: A large equivalent isotropic displacement parameter for the piperidine carbons indicates either dynamic thermal motion or static positional disorder (e.g., two overlapping chair conformations).

  • Resolution Strategy: Instead of artificially fixing coordinates, the self-validating approach is to use rigid-bond restraints (RIGU) or similarity restraints (SIMU) to model the thermal motion physically, or to split the disordered atoms into two parts (PART 1 and PART 2) with a refined occupancy factor .

Self-Validating Experimental Protocol

The following step-by-step methodology ensures that the refinement of the target compound is internally consistent and passes IUCr validation standards.

Step 1: Low-Temperature Data Acquisition

  • Action: Collect X-ray diffraction data at 100 K using Mo Kα radiation ( λ = 0.71073 Å).

  • Causality: Cooling the crystal to 100 K minimizes dynamic thermal motion, effectively freezing the piperidine ring into its lowest-energy chair conformation. This drastically reduces the severity of thermal ellipsoid alerts and improves high-angle reflection intensity.

Step 2: Structure Solution and Initial Refinement

  • Action: Solve the phase problem using intrinsic phasing in SHELXT and perform initial least-squares refinement using SHELXL .

  • Causality: SHELXT automatically assigns the correct space group and provides an unbiased initial electron density map, preventing "missed symmetry" alerts (PLAT111) later in the validation process.

Step 3: Disorder Modeling of the Piperidylsulfonyl Group

  • Action: Inspect the Fobs​−Fcalc​ difference Fourier map. If residual electron density peaks (>0.5 e/ų) appear near the piperidine carbons, split the ring into two orientations.

  • Action: Apply SADI (Similarity of Distances) restraints to ensure the C-C bonds in both piperidine parts remain chemically sensible (approx. 1.53 Å). Apply RIGU (Rigid Bond) restraints to the ADPs.

  • Causality: Unrestrained refinement of disordered parts leads to distorted geometries and non-positive definite (NPD) atoms. Restraints inject known chemical information into the mathematical model, stabilizing the least-squares matrix.

Step 4: Iterative Validation

  • Action: Generate the .cif and .fcf files. Run the structure through the local PLATON validation suite or the IUCr checkCIF server. Address all Level A and B alerts iteratively.

Data Presentation: Validation Metrics

A successfully refined structure of 1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole should meet the following quantitative benchmarks to pass checkCIF validation without critical errors.

Table 2: Representative Crystallographic Metrics & Alert Thresholds

ParameterTarget ValuecheckCIF Alert ThresholdObservation / Resolution for Target Compound
R1 (Final) < 0.05 (5%)> 0.10 (Level B)High R1 indicates unmodeled piperidine disorder. Split positions to resolve.
wR2 < 0.15 (15%)> 0.25 (Level B)Sensitive to poor weighting scheme. Update WGHT command iteratively.
Goodness-of-Fit (S) 0.95 to 1.05< 0.8 or > 1.2 (Level B)Deviations imply incorrect data scaling or unresolved sulfonyl thermal motion.
Max Shift/Error < 0.001> 0.100 (Level A/B)Indicates the refinement has not converged. Run more least-squares cycles.
Largest Diff. Peak < 1.0 e/ų> 1.0 e/ų (Level B)Residual density near S or N atoms. Apply DELU or SIMU restraints to ADPs.

Visualizing the Validation Workflow

Workflow A Data Collection (100 K, Mo Kα) B Data Reduction (Integration & Scaling) A->B C Structure Solution (SHELXT) B->C D Structure Refinement (SHELXL) C->D E Data Validation (checkCIF / PLATON) D->E E->D  Resolve Alerts  (Iterative) F CIF Finalization & Deposition E->F  Validation Passed

Fig 1. Iterative crystallographic refinement and validation workflow.

DecisionTree A checkCIF Alert: Large U(eq) or Hirshfeld Test Failure (Piperidyl/Sulfonyl Group) B Inspect Electron Density Map (F_obs - F_calc) A->B C Is unmodeled disorder present? B->C D Split Positions (PART 1 / PART 2) C->D  Yes (Split Peaks) E Apply Anisotropic Restraints (RIGU, SIMU, DELU) C->E  No (Thermal Motion) F Apply Geometric Restraints (SADI, DFIX) D->F H Check Validation Again E->H G Refine Occupancies (Free Variable) F->G G->H

Fig 2. Decision tree for resolving piperidylsulfonyl structural disorder alerts.

References

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 1), 1-11.[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

Safety & Regulatory Compliance

Safety

1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole proper disposal procedures

Comprehensive Operational and Disposal Protocol for 1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole For researchers and drug development professionals, managing synthetic intermediates like 1-Acetyl-3,5-dimethyl-4-(p...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Protocol for 1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole

For researchers and drug development professionals, managing synthetic intermediates like 1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole (CAS: 2228241-01-6)[1] requires precise logistical and safety planning. This compound, featuring a pyrazole core functionalized with an N-acetyl and a piperidylsulfonyl group, is utilized in advanced medicinal chemistry workflows. This guide provides an authoritative, self-validating system for the safe handling, segregation, and disposal of this chemical, ensuring compliance with EPA and OSHA standards while minimizing environmental impact.

Chemical Profile & Mechanistic Hazard Assessment

Understanding the structural causality behind a chemical's behavior is the first step in formulating a robust safety plan.

  • N1-Acetyl Group: The acetyl group on the pyrazole ring is susceptible to hydrolysis under extreme pH conditions, which can release acetic acid.

  • Piperidylsulfonyl Moiety: Imparts high lipophilicity, making the compound highly soluble in organic solvents (e.g., DMSO, dichloromethane) but poorly soluble in water.

  • Combustion Byproducts: Due to the presence of nitrogen (N) and sulfur (S) atoms, thermal decomposition will release toxic nitrogen oxides (NOx) and sulfur oxides (SOx)[2].

Table 1: Hazard Classification & Physicochemical Properties

Property / Hazard Description / Classification Regulatory Grounding
Molecular Formula C12H19N3O3S (Non-halogenated) Structural Analysis
Physical State Solid (Powder/Crystals) Standard Observation
Health Hazards Skin Irritation (Cat 2), Eye Irritation (Cat 2), STOT SE (Cat 3 - Respiratory) OSHA 29 CFR 1910.1200[3]
Environmental Hazard Do not empty into drains; treat as hazardous organic waste EPA RCRA 40 CFR Part 261[4]

| Incompatibilities | Strong oxidizing agents, strong bases/acids | Chemical Reactivity[5] |

Operational Safety & Handling Protocol

Every protocol must be a self-validating system. By engineering out risks before they occur, laboratories can maintain a pristine safety record.

Step-by-Step Handling Methodology:

  • Engineering Controls: Conduct all weighing, transfer, and dissolution procedures inside a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of aerosolized particulates[3].

  • Personal Protective Equipment (PPE): Don standard laboratory PPE, including a chemically resistant lab coat, safety goggles (meeting OSHA 29 CFR 1910.133 standards), and nitrile gloves[2]. If handling large quantities where dust formation is unavoidable, a NIOSH-approved N95 or P100 particulate respirator is required[6].

  • Workspace Preparation: Line the analytical balance and surrounding workspace with anti-static weighing paper or spill mats to contain micro-spills.

  • Transfer Technique: Use anti-static spatulas for transferring the solid. Avoid rapid pouring to minimize dust generation.

Waste Segregation & Containment Strategy

Proper waste segregation prevents dangerous cross-reactions and reduces disposal costs. The segregation matrix below acts as a self-validating system: by matching the solvent type to the disposal container before dissolution, researchers inherently prevent downstream reactive hazards. Since 1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole contains no halogens (Fluorine, Chlorine, Bromine, Iodine), it is classified as a Non-Halogenated Organic Waste unless dissolved in a halogenated solvent.

Table 2: Waste Segregation Matrix

Waste Stream Matrix / Solvent Target Container Labeling Requirements
Solid Waste Pure compound, contaminated gloves/paper Non-Halogenated Solid Waste "Hazardous Waste - Toxic Solid (Pyrazole Derivative)"
Liquid Waste (Non-Halo) Dissolved in DMSO, Methanol, Ethyl Acetate Non-Halogenated Liquid Waste "Hazardous Waste - Flammable/Toxic Liquid"

| Liquid Waste (Halo) | Dissolved in Dichloromethane (DCM), Chloroform | Halogenated Liquid Waste | "Hazardous Waste - Halogenated Solvent Mixture" |

Step-by-Step Disposal Procedures

According to the National Research Council's Prudent Practices in the Laboratory, no activity should begin unless a plan for the disposal of hazardous waste has been formulated[7].

Routine Solid & Liquid Disposal:

  • Collection: Sweep up solid waste and shovel it into a compatible, tightly closed polyethylene container[3]. For liquids, funnel the solution into the appropriate segregated HPLC-grade waste carboy.

  • Labeling: Attach a RCRA-compliant hazardous waste label immediately upon the first drop of waste entering the container. List all constituents (e.g., "1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole, 1%; DMSO, 99%").

  • Satellite Accumulation: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation, ensuring secondary containment is used[7].

  • EHS Transfer: Once the container is full or reaches the regulatory time limit, transfer it to the institutional Environmental Health and Safety (EHS) department for pickup by a licensed commercial disposal firm[7].

Spill Response & Decontamination Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Contain: If solid, gently cover the spill with damp paper towels (using water or a non-reactive solvent) to suppress dust formation. If liquid, surround and absorb with inert absorbent material (e.g., vermiculite or sand)[8].

  • Collect: Use a non-sparking scoop to place the absorbed material into a hazardous waste bag or bucket.

  • Decontaminate: Wash the spill surface thoroughly with soap and water, followed by an alcohol wipe (isopropanol), disposing of all cleaning materials as solid hazardous waste[3].

Mechanistic Rationale for Disposal Pathways

The ultimate fate of this compound is high-temperature incineration. Because of the sulfonyl and pyrazole groups, standard landfill disposal is strictly prohibited due to the risk of groundwater leaching. Incineration at a licensed facility ensures complete thermal destruction, while the facility's flue gas scrubbers neutralize the resulting SOx and NOx emissions.

G Start Waste Generation: 1-Acetyl-3,5-dimethyl-4- (piperidylsulfonyl)pyrazole CheckState Determine Physical State (Solid vs. Solution) Start->CheckState Solid Solid Waste (Powder/Crystals) CheckState->Solid Liquid Liquid Waste (Dissolved in Solvent) CheckState->Liquid SolidCont Place in Non-Halogenated Solid Waste Container Solid->SolidCont CheckSolvent Check Solvent Type Liquid->CheckSolvent Labeling Attach RCRA-Compliant Hazardous Waste Label SolidCont->Labeling HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) CheckSolvent->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., DMSO, MeOH) CheckSolvent->NonHaloSolvent HaloCont Halogenated Liquid Waste Container HaloSolvent->HaloCont NonHaloCont Non-Halogenated Liquid Waste Container NonHaloSolvent->NonHaloCont HaloCont->Labeling NonHaloCont->Labeling EHS Transfer to EHS / Licensed Disposal Facility Labeling->EHS Incineration High-Temperature Incineration (SOx/NOx Scrubbing) EHS->Incineration

Chemical Waste Segregation and Disposal Workflow for Pyrazole Derivatives.

Regulatory Compliance (EPA & OSHA)

Under the EPA's Resource Conservation and Recovery Act (RCRA) (40 CFR Part 261), this specific compound is not explicitly P-listed or U-listed[9]. However, it must be evaluated for characteristic hazards (e.g., toxicity, ignitability if in solvent)[10]. Prudent laboratory practice dictates that all synthetic organic intermediates with unknown chronic toxicological profiles be treated as hazardous waste. Furthermore, OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that all secondary containers holding this compound or its solutions be clearly labeled with appropriate hazard warnings[3].

References

  • 2228241-01-6 CAS Number Profile Source: ChemSrc URL
  • SAFETY DATA SHEET - Fisher Scientific (Pyrazole Derivatives)
  • SAFETY DATA SHEET - 3-Phenyl-1H-pyrazole-4-carboxaldehyde Source: Fisher Scientific URL
  • SAFETY DATA SHEET - 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride Source: Fisher Scientific URL
  • Safety Data Sheet - 1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride Source: Angene Chemical URL
  • SAFETY DATA SHEET - 3-Amino-4-carbethoxypyrazole Source: Fisher Scientific URL
  • Source: National Center for Biotechnology Information (NCBI)
  • Source: US Environmental Protection Agency (EPA)
  • Hazardous Waste Identification Flowchart Source: FedCenter URL
  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste Source: eCFR URL

Sources

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